molecular formula C23H28N2O4 B2780594 Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235236-11-9

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2780594
CAS No.: 1235236-11-9
M. Wt: 396.487
InChI Key: ADZJVSOFJQSISC-UHFFFAOYSA-N
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Description

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate is a piperidine-based compound featuring a phenyl carboxylate ester at the 1-position and a 4-ethoxyphenyl acetamido-methyl substituent at the 4-position of the piperidine ring. The ethoxy group (OCH₂CH₃) on the phenyl moiety confers moderate lipophilicity and electron-donating properties, which may influence its pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

phenyl 4-[[[2-(4-ethoxyphenyl)acetyl]amino]methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-2-28-20-10-8-18(9-11-20)16-22(26)24-17-19-12-14-25(15-13-19)23(27)29-21-6-4-3-5-7-21/h3-11,19H,2,12-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADZJVSOFJQSISC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Ethoxyphenyl Group: This step involves the substitution reaction where an ethoxyphenyl group is introduced to the piperidine ring.

    Acetamido Group Addition: The final step involves the acylation reaction to introduce the acetamido group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the acetamido group, potentially converting it to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Pain and Inflammation Pathways : Preliminary research indicates that this compound may interact with specific receptors involved in pain and inflammation pathways, suggesting potential therapeutic applications in managing pain and inflammation.
  • Drug Development : The compound's unique structural components, including the ethoxyphenyl substituent, make it a valuable candidate for further research in drug development. Its interactions with biological targets could be optimized to enhance therapeutic effects.
  • Receptor Binding : Studies on similar compounds suggest that modifications in the molecular structure can significantly affect receptor binding affinity and specificity. The ethoxyphenyl group in Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate may influence its binding properties.
  • Enzyme Interactions : The compound's potential to interact with enzymes involved in various biological processes is an area of ongoing research. Understanding these interactions is crucial for elucidating its therapeutic potential.

Synthetic and Industrial Applications

  • Synthesis Optimization : The synthesis of this compound typically involves multiple steps. Industrial production would focus on optimizing these synthetic routes to enhance yield and purity, possibly employing advanced techniques like continuous flow reactors and chromatography.
  • Chemical Reactions : Common reagents used in its synthesis include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The specific products formed depend on the reaction conditions and reagents employed.

Data Tables

Compound NameKey Structural FeaturesUnique Aspects
This compoundEthoxyphenyl substituent, piperidine ringPotential therapeutic effects in pain and inflammation pathways
Phenyl 4-((2-(4-methylthio)acetamido)methyl)piperidine-1-carboxylateMethylthio groupDifferent reactivity patterns due to sulfur substitution
Phenyl 4-((2-(benzylthio)acetamido)methyl)piperidine-1-carboxylateBenzylthio groupEnhanced interaction with biological targets

Case Studies and Research Findings

  • Biological Activity : The compound's biological activity is under investigation, with preliminary studies indicating potential interactions with receptors involved in pain and inflammation pathways.
  • Structural Similarities : Compounds with similar structures, such as those containing methylthio or benzylthio groups, offer insights into how structural modifications affect biological activity and chemical reactivity.

Mechanism of Action

The mechanism of action of Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

BG15236: Phenyl 4-{[2-(4-fluorophenyl)acetamido]methyl}piperidine-1-carboxylate

  • Structure : Differs by substituting the 4-ethoxyphenyl group with a 4-fluorophenyl moiety.
  • Molecular Formula : C₂₁H₂₃FN₂O₃ (MW: 370.42 g/mol) vs. estimated C₂₃H₂₉N₂O₅ (MW: ~425.49 g/mol) for the main compound.
  • Key Differences: Electronic Effects: The 4-fluoro group is electron-withdrawing, while 4-ethoxy is electron-donating. Lipophilicity: The ethoxy group increases lipophilicity (higher XlogP) compared to fluorine, which may enhance membrane permeability but reduce aqueous solubility.
  • Pharmacological Implications : Fluorinated analogs are often used to improve metabolic stability, whereas ethoxy groups may prolong half-life due to reduced oxidative metabolism .

Tert-butyl 4-[1-[[2-[4-(tetrazol-1-yl)phenyl]acetyl]amino]propan-2-yl]piperidine-1-carboxylate

  • Structure : Features a tetrazolylphenyl acetamido group and a branched propan-2-yl chain.
  • Molecular Formula : C₂₂H₃₂N₆O₃ (MW: 428.54 g/mol).
  • Bulkier Substituent: The propan-2-yl group introduces steric hindrance, which may limit binding to compact active sites compared to the linear acetamido-methyl chain in the main compound .

Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

  • Structure : Contains a hydroxylated piperidine ring and a 2-hydroxyethylphenyl substituent.
  • Molecular Formula: C₁₈H₂₅NO₅ (MW: 335.40 g/mol).
  • Conformational Flexibility: The hydroxyethyl group may allow for dynamic interactions with biological targets, contrasting with the rigid ethoxyphenyl group in the main compound .

Compound 56C ()

  • Structure : Includes a trifluoromethoxyphenyl group and a triazole ring.
  • Key Differences :
    • Electronegativity : The trifluoromethoxy (OCF₃) group is highly electronegative and lipophilic, enhancing metabolic stability but increasing toxicity risks.
    • Complexity : The triazole-imine-hydrazine scaffold introduces multiple hydrogen-bonding sites, likely favoring protease or kinase inhibition over GPCR modulation .

Physicochemical and Pharmacokinetic Trends

Property Main Compound (4-ethoxyphenyl) BG15236 (4-fluorophenyl) Tetrazolylphenyl Analog Hydroxyethylphenyl Analog
Molecular Weight ~425.49 g/mol 370.42 g/mol 428.54 g/mol 335.40 g/mol
XlogP (Estimated) ~3.5–4.0 ~2.9–3.2 2.9 ~1.5–2.0
Hydrogen Bond Donors 1 1 1 2
Hydrogen Bond Acceptors 6 5 6 5
Key Pharmacological Inference Potential CNS activity due to lipophilicity Metabolic stability via fluorine GPCR/ion channel modulation Antibacterial/hydration-dependent targets

Research Findings and Therapeutic Implications

  • Antibacterial Activity : Piperidine derivatives with hydrophilic substituents (e.g., hydroxyethyl) show enhanced activity against Gram-positive bacteria, while lipophilic analogs (e.g., ethoxyphenyl) may target intracellular pathogens .
  • Antitumor Potential: Bulky substituents like tetrazolylphenyl or trifluoromethoxyphenyl improve topoisomerase inhibition, whereas ethoxyphenyl groups may favor tubulin binding .
  • Receptor Targeting : The ethoxyphenyl group’s moderate size and polarity balance could optimize binding to aminergic GPCRs (e.g., serotonin or dopamine receptors) .

Biological Activity

Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including interactions with biological targets, therapeutic implications, and relevant research findings.

Compound Structure and Characteristics

The compound features a piperidine ring, an ethoxyphenylacetamido moiety, and a carboxylate ester. Its unique structure allows for various interactions within biological systems, making it a candidate for further pharmacological studies.

Structural Feature Description
Piperidine Ring A six-membered ring with one nitrogen atom, often involved in biological activity.
Ethoxyphenyl Group May enhance lipophilicity and influence receptor interactions.
Carboxylate Ester Potential for esterification reactions, affecting bioavailability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Evaluation

A study evaluated the antimicrobial properties of structurally similar compounds, revealing minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against tested pathogens. The findings suggest that modifications in the structure could enhance biological activity, indicating a pathway for optimizing this compound for improved efficacy .

Anticancer Research

Research has identified that certain structural modifications within similar compounds can lead to enhanced anticancer activity by targeting specific pathways involved in cancer cell proliferation. This suggests that this compound might also exhibit such potential if appropriately modified .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • The compound interacts with specific enzymes or receptors within cellular pathways.
  • Its structural components may influence its binding affinity and selectivity towards these targets.

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of Phenyl 4-((2-(4-ethoxyphenyl)acetamido)methyl)piperidine-1-carboxylate?

To optimize synthesis, employ Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, catalyst loading, and solvent polarity. For example, fractional factorial designs can minimize the number of trials while identifying critical factors affecting yield and purity. Reaction kinetics should be monitored using high-performance liquid chromatography (HPLC) to track intermediate formation. Statistical analysis (e.g., ANOVA) can resolve conflicting data on reaction efficiency .

Q. What methodologies are effective for structural characterization of this compound?

Use a combination of Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and 2D-COSY), Mass Spectrometry (MS) , and Infrared (IR) spectroscopy to confirm the piperidine core, acetamido linkage, and ethoxyphenyl substituents. X-ray crystallography may resolve ambiguities in stereochemistry. Cross-validate spectral data with computational tools (e.g., density functional theory (DFT)) to ensure consistency with predicted electronic structures .

Q. How can researchers evaluate the biological activity of this compound in vitro?

Design dose-response assays using cell lines expressing target receptors (e.g., GPCRs or ion channels, given the piperidine moiety’s pharmacological relevance). Employ fluorescence-based calcium flux or cAMP assays to quantify receptor modulation. Include positive/negative controls and triplicate measurements to address variability. For conflicting activity data, validate using orthogonal assays (e.g., radioligand binding) and assess membrane permeability via PAMPA (Parallel Artificial Membrane Permeability Assay) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity under varying conditions?

Conduct kinetic isotope effect (KIE) experiments or isotopic labeling (e.g., ¹⁸O) to probe reaction pathways. For example, monitor the stability of the acetamido group under acidic/basic conditions via LC-MS. Advanced techniques like stopped-flow spectroscopy can capture transient intermediates. Computational modeling (e.g., transition state theory) can predict degradation pathways and guide stabilization strategies .

Q. What strategies resolve contradictions in pharmacological data (e.g., conflicting IC₅₀ values)?

Cross-validate results using orthogonal assays (e.g., SPR vs. FRET for binding affinity). Assess compound purity rigorously via HPLC-ELSD and DSC (Differential Scanning Calorimetry) to rule out batch variability. Investigate off-target effects using proteome-wide screens (e.g., kinome or lipidome profiling). Meta-analysis of replicate datasets with Bayesian statistics can identify outliers and refine confidence intervals .

Q. How can computational modeling enhance structure-activity relationship (SAR) studies?

Leverage molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions with target proteins (e.g., opioid receptors). Train machine learning models on existing SAR data to predict modifications that enhance selectivity. COMSOL Multiphysics simulations can model diffusion kinetics in biological matrices, informing in vivo experimental design. Validate predictions with free-energy perturbation (FEP) calculations .

Methodological Considerations Table

Research ObjectiveKey TechniquesCritical ParametersReferences
Synthesis OptimizationDoE, HPLC, ANOVATemperature, catalyst ratio, solvent polarity
Structural ElucidationNMR, MS, DFTChemical shifts, isotopic patterns, bond angles
Biological EvaluationPAMPA, cAMP assaysIC₅₀, LogP, membrane permeability
Mechanistic AnalysisKIE, LC-MSReaction intermediates, isotopic labeling

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